3-Methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Overview
Description
3-Methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a complex organic compound that belongs to the class of biquinolines. Biquinolines are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a unique structure with two quinoline moieties connected through a dihydro bridge, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps involving nitration, reduction, and cyclization reactions.
Nitration: The starting aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as tin(II) chloride in hydrochloric acid.
Cyclization: The resulting amine undergoes cyclization with a suitable aldehyde or ketone under acidic or basic conditions to form the quinoline ring system.
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and optimized reaction parameters are employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using halogens in the presence of a catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinolines.
Scientific Research Applications
3-Methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-Methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylquinoline
- 3-Propylquinoline
- 3,4-Dihydroquinoline
Uniqueness
3-Methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is unique due to its dual quinoline structure, which imparts distinct chemical and biological properties. Unlike simpler quinoline derivatives, this compound exhibits enhanced stability and a broader range of reactivity, making it valuable for various applications.
Properties
IUPAC Name |
3-methyl-3-propyl-1-quinolin-3-yl-4H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-3-12-22(2)14-17-9-5-7-11-20(17)24(21(22)25)18-13-16-8-4-6-10-19(16)23-15-18/h4-11,13,15H,3,12,14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTHFCONDMXLNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CC2=CC=CC=C2N(C1=O)C3=CC4=CC=CC=C4N=C3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50845362 | |
Record name | 3-Methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50845362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918645-79-1 | |
Record name | 3-Methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50845362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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